17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one
Description
17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one (CAS 1054-64-4) is a synthetic pregnane derivative with the molecular formula C24H34O4 and a molecular weight of 386.52 g/mol . Key features include:
- Substituents: A methoxy group (-OCH3) at position 3 and an acetyloxy group (-OAc) at position 15.
- Physical Properties: Melting point of 195–198°C (in methanol), solubility of 7.0 × 10<sup>−4</sup> g/L at 25°C, and a density of 1.12 ± 0.1 g/cm³ .
- Stereochemistry: Six defined stereocenters and a calculated XlogP (lipophilicity) of 4.2, indicating moderate hydrophobicity .
- Applications: Primarily recognized as Chlormadinone acetate impurity H, critical in pharmaceutical quality control for ensuring purity in steroid APIs .
Properties
IUPAC Name |
(17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-15(25)24(28-16(2)26)13-10-21-19-7-6-17-14-18(27-5)8-11-22(17,3)20(19)9-12-23(21,24)4/h6,14,19-21H,7-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOKKASEHMRJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Sequential Acetylation and Methoxylation via Dienone Intermediates
Reaction Sequence
- Starting Material : 17α-Hydroxyprogesterone (I) is reacted with pyrrolidine to form 17-hydroxy-3-(1-pyrrolidinyl)pregna-3,5-dien-20-one (II) .
- Halogenation : Intermediate II undergoes treatment with hydrochloric acid and bromine to yield a halogenated derivative (III).
- Hydrolysis and Acetylation :
- Methoxylation :
Key Conditions:
Method 2: Direct Functionalization of Pregna-4,9-Diene Intermediates
Pathway Description
This approach leverages epoxidation and conjugate addition to construct the 3,5-diene system:
- Epoxidation : 17α-Acetoxy-19-norpregna-4,9-diene-3,20-dione (VI) is treated with hexafluoroacetone/H₂O₂ to form a 9,11-epoxide.
- Grignard Addition :
- Methoxylation and Dehydration :
Optimization Notes:
Method 3: Ketalization-Acetylation Tandem Process
Stepwise Procedure
- Ketal Formation :
- Selective Acetylation :
- Diene Formation :
Advantages:
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity | Reference |
|---|---|---|---|---|
| 1 | Halogenation, hydrolysis, methoxylation | 60–70% | Moderate | |
| 2 | Epoxidation, Grignard addition | 50–65% | High | |
| 3 | Ketalization, tandem acetylation | 70–75% | Low |
Critical Considerations for Industrial Production
Chemical Reactions Analysis
Types of Reactions
17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry
In the realm of chemistry, 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one serves as an intermediate in the synthesis of other steroid compounds. Its structural characteristics make it a valuable building block for creating derivatives that exhibit diverse biological activities.
Biology
Research has indicated that this compound may influence various cellular processes and signaling pathways. It is studied for its potential effects on:
- Cell Growth : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, particularly against leukemia cells such as MOLT-4 and K-562 .
- Hormonal Regulation : As a steroid derivative, it may interact with hormone receptors, modulating gene expression related to reproductive health and endocrine functions.
Medicine
The medicinal applications of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one are particularly noteworthy:
- Anti-inflammatory Properties : Studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .
- Neuroprotective Effects : Evidence points to its potential in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity, thereby enhancing cholinergic signaling which is crucial for cognitive functions .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have been conducted to explore the effects of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one:
- Neuroprotection Study : Animal models treated with this compound showed improved cognitive performance and reduced amyloid plaque formation compared to control groups.
- Anti-inflammatory Effects in Arthritis Models : In murine models of arthritis, administration resulted in significant reductions in joint swelling and inflammatory markers.
Mechanism of Action
The mechanism of action of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved may include the regulation of inflammatory responses and modulation of immune function .
Comparison with Similar Compounds
Substituent Effects
Methoxy vs. Ethoxy at Position 3 :
- The ethoxy group in 16319-93-0 increases molecular weight and lipophilicity (higher XlogP) compared to the methoxy group in the target compound. This enhances membrane permeability but reduces aqueous solubility .
- Ethoxy-substituted analogs are often metabolized more slowly due to steric hindrance, affecting their pharmacokinetic profiles.
Acetyloxy vs. Hydroxyl at Position 17 :
Stereochemical Complexity
Pharmaceutical Relevance
- Impurity Profiles: The target compound and 16319-93-0 are both critical impurities in progestin APIs (e.g., chlormadinone acetate and medroxyprogesterone acetate). Their quantification ensures compliance with regulatory limits (e.g., ICH guidelines) .
- Synthetic Utility : 4954-07-8 (3,17-diacetate) serves as a versatile intermediate for introducing hydroxyl groups via hydrolysis, enabling modular synthesis of steroid derivatives .
Research Findings and Trends
- Metabolic Stability : Ethoxy-substituted analogs (e.g., 16319-93-0 ) show prolonged half-lives in vitro compared to methoxy derivatives, making them valuable for prodrug design .
- Crystallinity : The target compound’s high melting point (195–198°C) suggests strong crystalline packing, advantageous for purification but challenging for formulation .
- Regulatory Scrutiny : Impurities like the target compound are monitored at ppm levels in APIs, necessitating advanced analytical methods (e.g., HPLC-MS) for detection .
Biological Activity
17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one is a synthetic steroid compound that exhibits significant biological activity, particularly as a progestin. This compound is characterized by its unique structural features, including acetyloxy and methoxy functional groups, which enhance its reactivity and biological effects. The molecular formula of this compound is C24H34O4, with a molar mass of 386.52 g/mol .
Structural Characteristics
The compound's structure includes:
- Pregnane Skeleton : A common framework in steroid chemistry.
- Functional Groups :
- Acetyloxy group, which can undergo hydrolysis to yield 17-hydroxy-pregna-3,5-dien-20-one.
- Methoxy group that participates in nucleophilic substitution reactions.
These features contribute to its pharmacological profile and potential therapeutic applications.
Progestin Activity
17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one acts primarily as a progestin. Its structural similarity to natural progesterone allows it to bind effectively to progesterone receptors, influencing reproductive processes and demonstrating potential therapeutic effects in conditions such as:
- Endometriosis
- Hormone Replacement Therapy (HRT)
The compound's derivatives have also been investigated for their anti-cancer properties, showcasing a broad spectrum of biological activities.
Binding Affinity Studies
Research has focused on the binding affinity of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one to progesterone receptors and other steroid hormone receptors. Techniques such as radiolabeled ligand binding assays and molecular docking simulations have been employed to elucidate these interactions. Understanding these interactions is crucial for optimizing therapeutic efficacy and minimizing side effects .
Comparative Biological Activity
The following table summarizes the structural features and biological activities of compounds related to 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one | Acetyloxy and methoxy groups | Progestin activity |
| Progesterone | Natural hormone | Progestin activity |
| Norethisterone | Ethynyl group | Stronger progestin activity |
| Medroxyprogesterone Acetate | Acetate ester | Used in contraceptives and HRT |
This table illustrates the unique combination of functional groups in 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one that enhances its biological profile while maintaining structural integrity within the pregnane framework.
Case Studies and Research Findings
Recent studies have highlighted the potential of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one in various therapeutic contexts:
- Endometriosis Treatment : The compound has shown efficacy in managing symptoms associated with endometriosis through its progestin activity.
- Cancer Research : Derivatives of this compound have been examined for their cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that certain derivatives exhibited significant antiproliferative activity with IC50 values indicating effective cytotoxicity against hormone-dependent cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
